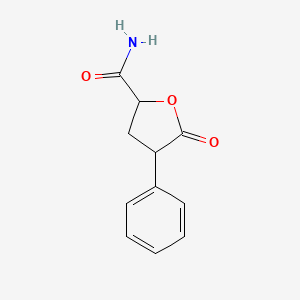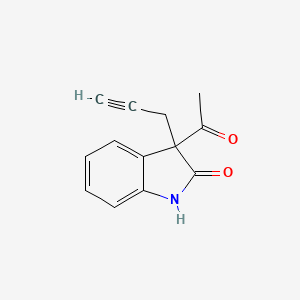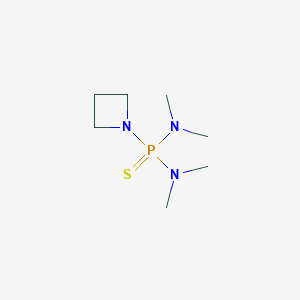
P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonothioic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phosphonothioic diamide group, which contributes to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide typically involves the reaction of azetidine derivatives with phosphonothioic diamides under controlled conditions. One common method includes the reaction of N,N,N’,N’-tetramethylphosphonothioic diamide with azetidine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylphosphonothioic diamide: Lacks the azetidine ring but shares the phosphonothioic diamide group.
Azetidine derivatives: Contain the azetidine ring but differ in the substituents attached to the ring.
Uniqueness
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide is unique due to the combination of the azetidine ring and the phosphonothioic diamide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
40725-83-5 |
|---|---|
Formule moléculaire |
C7H18N3PS |
Poids moléculaire |
207.28 g/mol |
Nom IUPAC |
N-[azetidin-1-yl(dimethylamino)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C7H18N3PS/c1-8(2)11(12,9(3)4)10-6-5-7-10/h5-7H2,1-4H3 |
Clé InChI |
MTECZBFLJQBRSK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=S)(N1CCC1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


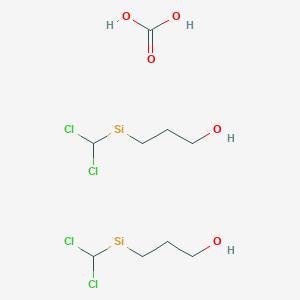
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
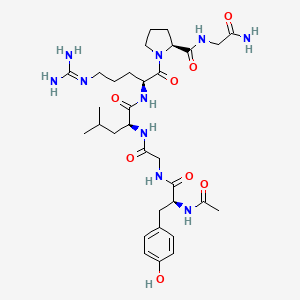
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
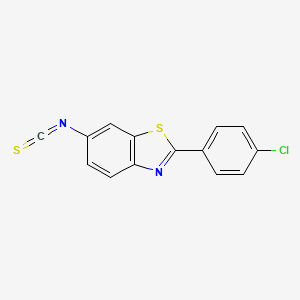
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
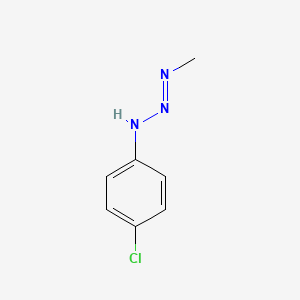
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
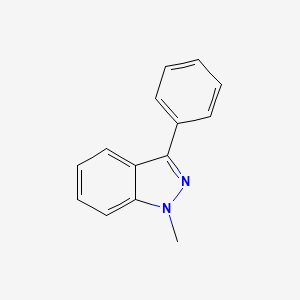
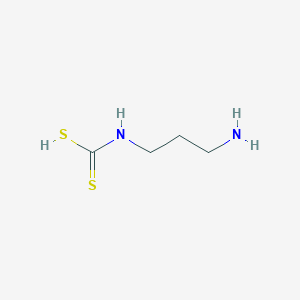
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
